

# (1S,2S)-Cyclohexane-1,2-diylldimethanol

## molecular weight and formula.

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### Compound of Interest

Compound Name: (1S,2S)-Cyclohexane-1,2-diylldimethanol

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An In-depth Technical Guide to **(1S,2S)-Cyclohexane-1,2-diylldimethanol** for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, experimental protocols, and relevant workflows for **(1S,2S)-Cyclohexane-1,2-diylldimethanol**, a chiral diol used as a versatile building block in asymmetric synthesis and drug discovery.

## Molecular Properties and Formula

**(1S,2S)-Cyclohexane-1,2-diylldimethanol** is a chiral organic compound valued for its stereospecificity. Its fundamental molecular attributes are summarized below.

Property	Value	Citations
Chemical Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	144.21 g/mol	[1][2][3]
CAS Number	3205-34-3	[1][2][4]
Appearance	Solid	
Melting Point	60-63 °C	
Boiling Point	270 °C at 760 mmHg	
SMILES	OC[C@@H]1--INVALID-LINK--CCCC1	[1]
InChI Key	XDODWINGEHBVRT-HTQZYQBOSA-N	

## Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **(1S,2S)-Cyclohexane-1,2-diyl**dimethanol and its derivatives in research and development. Below are representative protocols for synthesis and analysis involving structurally related compounds.

### Synthesis of a Chiral Bis(sulfonamide) Ligand

Chiral bis(sulfonamide) ligands derived from chiral cyclohexane backbones are pivotal in asymmetric catalysis. The following protocol, adapted from the synthesis of N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide), illustrates a common synthetic application.[2]

Materials:

- (1S,2S)-1,2-Diaminocyclohexane
- p-Toluenesulfonyl chloride
- Triethylamine

- Tetrahydrofuran (THF)
- Dichloromethane
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate

#### Procedure:

- A solution of (1S,2S)-1,2-diaminocyclohexane (11.36 mmol) in THF (100 mL) is prepared in a suitable reaction vessel.
- Triethylamine (34 mmol) is added to the solution.
- The mixture is cooled to 0 °C in an ice bath.
- A solution of p-toluenesulfonyl chloride (22.72 mmol) in THF (10 mL) is added dropwise to the cooled mixture over a period of 30-60 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is redissolved in dichloromethane (10 mL) and washed with a saturated sodium carbonate solution (13.5 mL).
- The aqueous layer is extracted with dichloromethane (30 mL).
- The organic layers are combined, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is evaporated to yield the final N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) product.

## Analytical Method for Enantiomeric Purity

The enantiomeric purity of chiral diols like **(1S,2S)-Cyclohexane-1,2-dioldimethanol** is critical for their applications. An HPLC method involving derivatization can be used for accurate

determination of enantiomeric excess. The following protocol is based on a method for the related (1R,2R)-cyclohexane-1,2-dimethanol.[5]

Materials:

- **(1S,2S)-Cyclohexane-1,2-dioldimethanol** sample
- Benzoyl chloride (derivatization reagent)
- A suitable organic solvent (e.g., acetonitrile)
- HPLC system with a normal phase column and UV detector

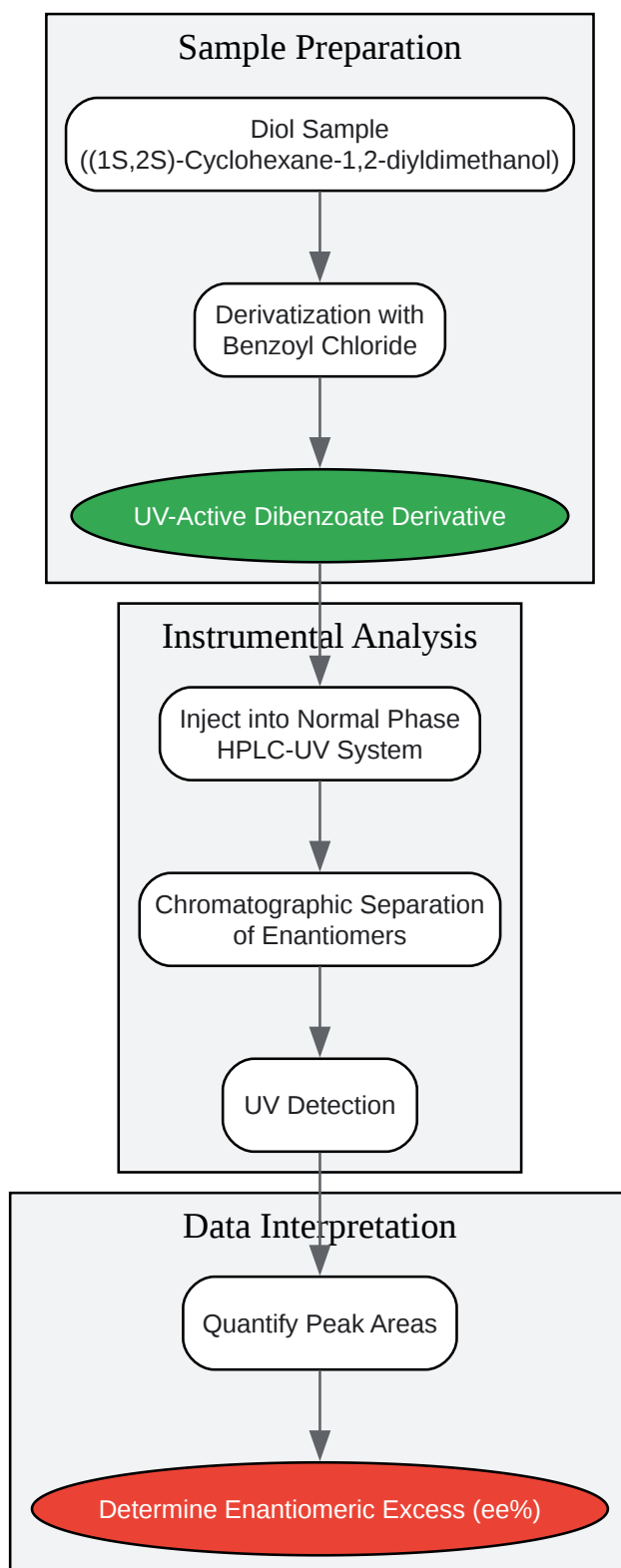
Procedure:

- Derivatization: The **(1S,2S)-Cyclohexane-1,2-dioldimethanol** sample is reacted with benzoyl chloride. This reaction converts the diol, which has poor UV absorption, into a dibenzoate derivative that is highly UV-active, enhancing detection sensitivity.[5]
- HPLC Analysis: The resulting derivative is analyzed using a normal phase HPLC system equipped with a UV detector.
- Quantification: The separation of the enantiomeric derivatives allows for the determination of the enantiomeric excess rate of the original diol sample.[5]

## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.





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